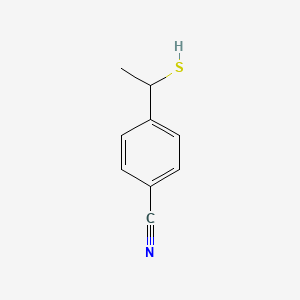

4-(1-sulfanylethyl)benzonitrile

説明

4-(1-Sulfanylethyl)benzonitrile is a benzonitrile derivative featuring a sulfanylethyl (-SCH2CH2-) substituent at the para position of the aromatic ring. The sulfanylethyl group introduces a thioether linkage, which influences electronic properties, solubility, and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitrile group’s versatility in further functionalization .

特性

IUPAC Name |

4-(1-sulfanylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOJSWSIESGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-sulfanylethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with thiourea, followed by hydrolysis and subsequent alkylation with ethyl iodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for 4-(1-sulfanylethyl)benzonitrile are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4-(1-Sulfanylethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the electrophile used.

科学的研究の応用

4-(1-Sulfanylethyl)benzonitrile is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(1-sulfanylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

類似化合物との比較

Table 1: Substituent Comparison

- Thioether vs. Sulfonyl Groups: The sulfanylethyl group (thioether) in 4-(1-sulfanylethyl)benzonitrile is less oxidized than the sulfonyl group in 4-[(methylsulfonyl)methyl]benzonitrile.

- Heterocyclic Substituents : Imidazole () and triazole () groups introduce nitrogen-rich heterocycles, enabling hydrogen bonding and metal coordination. Thiophene () enhances conjugation, useful in optoelectronic materials.

Key Research Findings

- Steric and Electronic Tuning : Substituents like sulfonyl groups () or bulky arylthio groups () modulate steric hindrance and electronic effects, impacting reaction pathways.

- Solubility and Stability : Imidazole- and triazole-substituted benzonitriles exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities .

- Oxidation Sensitivity : Thioether-containing compounds (e.g., sulfanylethyl derivatives) may require stabilization against oxidation compared to sulfones .

生物活性

4-(1-Sulfanylethyl)benzonitrile, also known by its CAS number 1520818-06-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(1-Sulfanylethyl)benzonitrile features a benzene ring substituted with a nitrile group and a sulfanylethyl group. Its molecular formula is , and it has a molecular weight of approximately 181.25 g/mol. The presence of the sulfanyl (thioether) group is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-(1-sulfanylethyl)benzonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(1-Sulfanylethyl)benzonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity of 4-(1-Sulfanylethyl)benzonitrile

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation | |

| HT-29 (Colon Cancer) | 20 | Apoptosis induction |

The biological activity of 4-(1-sulfanylethyl)benzonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cell death.

- Signal Transduction Pathways : Interaction with various cellular receptors may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

A recent study explored the compound's effects on human cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Case Study Summary :

- Objective : Evaluate the anticancer effects of 4-(1-sulfanylethyl)benzonitrile on MCF-7 cells.

- Findings : The compound reduced cell viability by over 50% at concentrations above 15 µM after 48 hours.

- : Suggests further investigation into its use as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。